1-(2-Ethoxyethyl)-2-ethyl imidazole
Description
1-(2-Ethoxyethyl)-2-ethyl imidazole is a heterocyclic compound featuring an imidazole core substituted with a 2-ethoxyethyl group at the N1 position and an ethyl group at the C2 position. This structure confers unique physicochemical properties, such as moderate lipophilicity and enhanced solubility compared to bulkier aromatic derivatives.
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)-2-ethylimidazole |
InChI |
InChI=1S/C9H16N2O/c1-3-9-10-5-6-11(9)7-8-12-4-2/h5-6H,3-4,7-8H2,1-2H3 |
InChI Key |
UDLWWPGWFCBWRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1CCOCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features, biological activities, and toxicity profiles of 1-(2-Ethoxyethyl)-2-ethyl imidazole and related compounds:
Key Findings from Comparative Analysis
Antitumor Activity
- 1-(4-Substituted phenyl)-2-ethyl imidazoles () exhibit antitumor activity by inducing apoptosis in cancer cells. Substituents like propylcarbamoyl or 4-methoxybenzyl groups enhance binding to cellular targets through aromatic stacking interactions.
Immunostimulation
- BIV-4, a piperidine derivative with a 2-ethoxyethyl group, enhances phagocytic cell activity and intracellular microbicidal function. The phosphoryl group in BIV-4 likely contributes to its immunomodulatory effects, which the target compound lacks. However, the shared ethoxyethyl moiety in both compounds suggests a role in reducing acute toxicity while maintaining bioactivity .
Antiallergic Effects
- Emedastine and KB-2413 (benzimidazole derivatives) show potent H1 receptor antagonism due to their diazepane and homopiperazinyl substituents. The target compound’s simpler imidazole core may limit receptor affinity compared to benzimidazoles but could offer advantages in metabolic stability .
Nitroimidazole Derivatives
- 1-(2-ethoxyethyl)-2-methyl-5-nitroimidazole () leverages its nitro group for antiparasitic activity via redox activation in anaerobic environments.
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